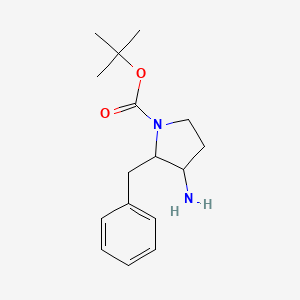![molecular formula C6H9N B13498460 (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and reactivity. The presence of the nitrogen atom in the bicyclic framework imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions typically require moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, leading to a variety of functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various amine derivatives, functionalized bicyclic compounds, and oxidized products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2,3-diol: A similar bicyclic compound with hydroxyl groups instead of a nitrogen atom.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Another azabicyclic compound with a ketone functional group.
3-Azabicyclo[3.1.1]heptane: A structurally related compound with a different ring system.
Uniqueness
(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct reactivity and interaction capabilities, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H9N |
|---|---|
Poids moléculaire |
95.14 g/mol |
Nom IUPAC |
(1S,4R)-7-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5(1)7-6/h1-2,5-7H,3-4H2/t5-,6+ |
Clé InChI |
DLAUQDHZCKKXBK-OLQVQODUSA-N |
SMILES isomérique |
C1C[C@H]2C=C[C@@H]1N2 |
SMILES canonique |
C1CC2C=CC1N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
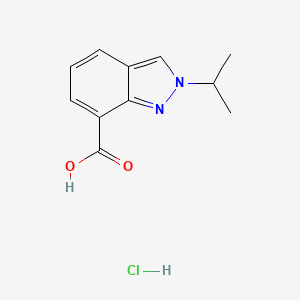
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
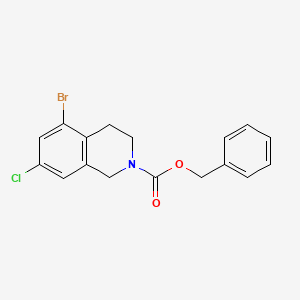

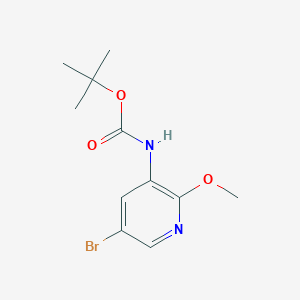
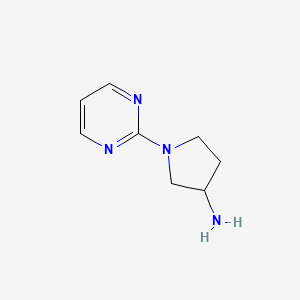
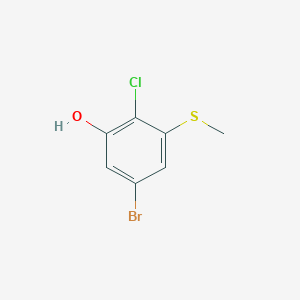
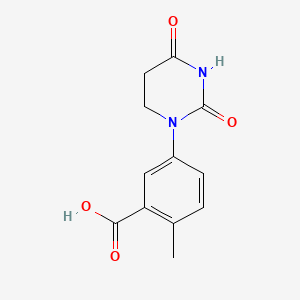
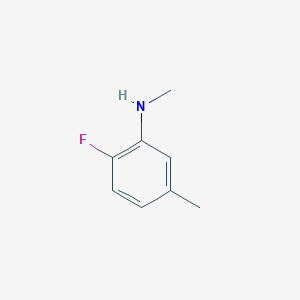


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
